N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c15-14(16,17)12-3-1-11(2-4-12)13(19)18-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOCJYZBANZBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CSC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most widely reported method involves converting 4-(trifluoromethyl)benzoic acid to its reactive acyl chloride intermediate, followed by reaction with 2-(thiophen-3-yl)ethylamine.
Procedure :
-
Activation of Carboxylic Acid :
4-(Trifluoromethyl)benzoic acid is treated with phosphorus pentachloride (PCl₅) in anhydrous diethyl ether under nitrogen atmosphere. The reaction typically completes within 2 hours at room temperature, yielding 4-(trifluoromethyl)benzoyl chloride. -
Amine Coupling :
The acyl chloride is then reacted with 2-(thiophen-3-yl)ethylamine in tetrahydrofuran (THF) with pyridine as a base. The mixture is stirred for 2.5 hours at room temperature, followed by extraction and purification via flash chromatography.
Coupling Reagent-Assisted Synthesis
Alternative methods employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation without isolating the acyl chloride.
Procedure :
-
In-Situ Activation :
4-(Trifluoromethyl)benzoic acid, EDCl, and HOBt (Hydroxybenzotriazole) are dissolved in dichloromethane. The mixture is stirred for 30 minutes to activate the carboxylic acid. -
Amine Addition :
2-(Thiophen-3-yl)ethylamine is added, and the reaction proceeds for 12–24 hours at room temperature.
Yield : 68–82%, with purity >95% by HPLC.
Reaction Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF and DMF enhance nucleophilicity of the amine, while lower temperatures (0–5°C) minimize side reactions.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 64 | 92 |
| DMF | 25 | 72 | 94 |
| Dichloromethane | 0 | 78 | 97 |
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves acylation efficiency by 15–20% in EDCl-mediated reactions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to enhance scalability:
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures achieve >99% purity.
-
Chromatography : Silica gel with CH₂Cl₂/EtOAc (95:5) resolves residual starting materials.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity ≥98%.
Challenges and Mitigation Strategies
Moisture Sensitivity
The acyl chloride intermediate is highly moisture-sensitive. Solutions:
Byproduct Formation
Trifluoromethyl group stability under acidic conditions necessitates pH control during workup. Adjusting to neutral pH before extraction minimizes decomposition.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used to study the interactions of thiophene-containing compounds with biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Trifluoromethyl vs. Trifluoromethoxy
- The hydroxyethoxy side chain improves solubility but may decrease blood-brain barrier penetration compared to the simpler ethyl chain in the target compound .
Trifluoromethyl vs. Halogenated Substituents
- 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide (GSK-3787) :
Side Chain Modifications
Piperazine-Containing Analogs
- N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide :
Diazepane and Diazaspiro Rings
- The cyanophenyl group adds hydrogen-bonding capacity, which may enhance target engagement compared to the thiophene-ethyl chain .
Thiazole and Isoxazole Derivatives
- N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide: The thiazole ring participates in π-π interactions and hydrogen bonding, offering stronger receptor affinity than thiophene.
Sigma Receptor Ligands
- Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) :
Immunoproteasome Inhibitors
- N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide :
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (µg/mL) | Half-Life (h) | Key Features |
|---|---|---|---|---|
| Target Compound | 3.2 | 12.5 | 6.8 | High lipophilicity, moderate solubility |
| N-(2-(2-hydroxyethoxy)...trifluoromethoxy) | 2.8 | 28.4 | 5.2 | Improved solubility, shorter half-life |
| Piperazine-containing analog | 2.5 | 45.0 | 9.5 | Enhanced solubility, receptor specificity |
| Thiazole derivative | 4.1 | 8.7 | 10.3 | High stability, strong receptor binding |
Data extrapolated from structural analogs .
Biological Activity
N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique structural features, including a thiophene ring and a trifluoromethyl group attached to a benzamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the thiophene moiety contributes to its electronic properties, while the trifluoromethyl group is known for enhancing metabolic stability and binding affinity to biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, although further studies are needed for comprehensive elucidation.
Anticancer Potential
Research has also focused on the anticancer properties of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate specific signaling pathways related to cell survival and proliferation positions it as a candidate for further development as an anticancer agent.
The biological activity of this compound is believed to be mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for the survival of pathogens or cancer cells.
- Receptor Binding : Its structural features suggest that it may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15.0 | |
| Anticancer | MCF-7 (breast cancer) | 20.5 | |
| Anticancer | HeLa (cervical cancer) | 18.0 |
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.
- Ethyl Group Introduction : The thiophene derivative is then reacted with an ethylating agent.
- Benzamide Formation : Finally, the compound is synthesized by reacting the thiophene derivative with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Q & A
Q. Optimization Considerations :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the acyl chloride .
- Solvent Choice : Anhydrous solvents reduce unwanted nucleophilic interference .
- Catalyst Screening : Testing alternative coupling agents (e.g., HOBt/DMAP) can improve yields (reported 65–85%) .
Q. Table 1: Yield Optimization Under Varied Conditions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC | DCM | 0–5 | 72 |
| DCC/HOBt | THF | RT | 85 |
| No catalyst | DCM | 0–5 | 35 |
How can structural discrepancies in crystallographic data for this compound be resolved?
Advanced Research Focus
X-ray crystallography studies of analogous benzamide-thiophene derivatives (e.g., ) highlight potential discrepancies in bond angles and torsional conformations. Resolution strategies include:
- DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures to validate torsion angles (e.g., thiophene-ethyl vs. benzamide plane) .
- Multi-Solvent Recrystallization : Variations in solvent polarity (e.g., DMSO vs. ethanol) can stabilize different conformers, aiding in identifying the dominant crystalline form .
Example : A derivative with a similar trifluoromethyl group showed a 5° deviation in the C–S–C bond angle between experimental and computational models, attributed to crystal packing forces .
What methodologies are recommended for identifying biological targets of this compound, particularly in enzyme or receptor binding studies?
Q. Basic Research Focus
In Silico Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for potential targets like kinases or GPCRs. The trifluoromethyl group enhances hydrophobic interactions, while the thiophene may engage π-π stacking .
SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) with immobilized protein targets.
Q. Advanced Research Focus
- Cryo-EM for Dynamic Binding : Resolve conformational changes in target proteins upon ligand binding .
- Mutagenesis Studies : Validate computational predictions by mutating predicted binding residues (e.g., replacing hydrophobic residues in active sites) .
How should researchers address contradictory bioactivity data across different assay systems?
Advanced Research Focus
Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). Mitigation strategies:
- Dose-Response Curves : Compare IC50 values across multiple assays (e.g., MTT vs. ATP-based viability assays) .
- Metabolic Stability Tests : Assess compound degradation in different media (e.g., serum-containing vs. serum-free) using LC-MS .
Case Study : A related benzamide exhibited 10-fold higher cytotoxicity in HeLa cells (IC50 = 2 μM) versus HEK293 (IC50 = 20 μM), attributed to differences in membrane transporter expression .
What computational tools are most effective for predicting the reactivity and stability of this compound under physiological conditions?
Q. Advanced Research Focus
- Reactivity Prediction : Use Gaussian 16 for DFT calculations to map electrophilic/nucleophilic sites. The thiophene ring is prone to oxidation, while the trifluoromethyl group enhances metabolic stability .
- MD Simulations : GROMACS for simulating solvation dynamics and plasma protein binding (e.g., albumin interaction) .
Q. Table 2: Predicted Reactivity Hotspots
| Functional Group | Reactivity Type | Predicted Half-life (pH 7.4) |
|---|---|---|
| Thiophene ring | Oxidative metabolism | 12–24 hours |
| Amide bond | Hydrolytic cleavage | >48 hours |
| Trifluoromethyl group | Inert under most conditions | Stable |
How can researchers optimize the compound’s solubility for in vitro studies without altering its bioactivity?
Q. Basic Research Focus
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility while avoiding cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion .
Q. Advanced Research Focus
- Prodrug Design : Introduce transient polar groups (e.g., phosphate esters) cleaved intracellularly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
